6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H13ClF2N4O2S and its molecular weight is 470.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
The compound 6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives have been explored for their potential in scientific research, particularly in the synthesis and assessment of their antibacterial properties. A study detailed the synthesis of novel benzothiazole pyrimidine derivatives, including structures similar to the compound , which exhibited significant in vitro antibacterial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Streptococcus pyogenes. These compounds were also tested for antifungal activity, showing effectiveness against fungi like Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Mucor, indicating their broad-spectrum antimicrobial potential (Maddila et al., 2016).
Antimicrobial Mechanisms and Docking Studies
Another research effort focused on the synthesis of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with various substituents, including the 1,2,4-oxadiazol-5-ylmethyl group. These compounds were found to have superior antimicrobial activity compared to the reference drug Streptomycin in agar well diffusion assays. Molecular docking studies were conducted to understand the mechanism of antimicrobial action, targeting the 16S subunit of ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase (TrmD), a potential new class of antibiotic targets. The results suggested that these compounds might interact effectively with these crucial bacterial components, hinting at a novel mechanism of action for antimicrobial intervention (Vlasov et al., 2021).
Anticancer Potential
Research on pyrazole and pyrimidine derivatives, including structures akin to the compound of interest, has shown promising anticancer activity. A study on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives revealed that some compounds exhibited higher anticancer activity than the reference drug doxorubicin, besides having good to excellent antimicrobial activity. This indicates the dual functional potential of these compounds in therapeutic applications against both microbial infections and cancer (Hafez et al., 2016).
Properties
IUPAC Name |
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2,5-difluorophenyl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF2N4O2S/c1-11-17-21(26-10-29(22(17)30)9-13-8-15(24)6-7-16(13)25)32-18(11)20-27-19(28-31-20)12-2-4-14(23)5-3-12/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKKVKUNHZLLPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=C(C=CC(=C3)F)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.